molecular formula C6H5B B3334478 Bromo(113C)cyclohexatriene CAS No. 86127-83-5

Bromo(113C)cyclohexatriene

Cat. No.: B3334478
CAS No.: 86127-83-5
M. Wt: 158 g/mol
InChI Key: QARVLSVVCXYDNA-PTQBSOBMSA-N
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Description

Bromo(113C)cyclohexatriene is a brominated derivative of cyclohexatriene, a hypothetical unsaturated cyclic hydrocarbon with three conjugated double bonds. The "113C" designation indicates isotopic labeling with carbon-13 at specific positions, which is critical for applications in nuclear magnetic resonance (NMR) studies and metabolic tracing . These compounds typically exhibit moderate reactivity due to the electron-withdrawing bromine atom, which influences both stability and synthetic utility .

Properties

IUPAC Name

bromo(113C)cyclohexatriene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-PTQBSOBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[13C](C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454935
Record name bromobenzene-13c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86127-83-5
Record name bromobenzene-13c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86127-83-5
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(113C)cyclohexatriene can be synthesized through the reaction of a cyclohexadiene derivative with a brominating agent under controlled conditions. The reaction typically involves the use of cesium fluoride to facilitate the formation of the strained triene structure .

Industrial Production Methods:

Mechanism of Action

The mechanism of action of Bromo(113C)cyclohexatriene involves its high strain energy, which drives its reactivity. The compound’s cumulated double bonds and the presence of the bromine atom facilitate various reaction pathways, including cycloadditions, nucleophilic additions, and σ-bond insertions. These reactions often proceed through highly reactive intermediates, leading to the formation of complex products .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Brominated Compounds
Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Feature
This compound C₆H₇Br (¹¹³C) ~178.03 (¹³C-adjusted) N/A Isotopically labeled, non-aromatic
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 2550-36-9 Cyclohexane backbone
1-Bromohexane C₆H₁₃Br 165.07 111-25-1 Linear alkyl bromide

Research Findings and Challenges

  • Structural Uncertainty : X-ray crystallography studies for bromo-cyclohexatriene derivatives (e.g., compounds 17–20) remain incomplete, leaving ambiguity in bromine positioning and ring conformation .
  • Toxicity Data Gaps: Limited experimental toxicity data exist for alicyclic bromides, necessitating caution in handling. Safety protocols for (Bromomethyl)cyclohexane recommend immediate medical consultation upon exposure, which may extend to this compound .
  • Synthetic Limitations : The compound’s instability under prolonged storage (observed in similar brominated cyclohexanes) restricts its use in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromo(113C)cyclohexatriene
Reactant of Route 2
Bromo(113C)cyclohexatriene

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